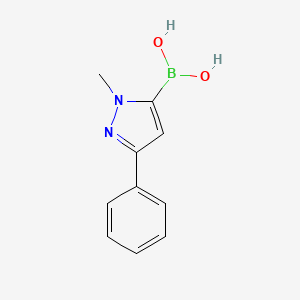
(1-methyl-3-phenyl-1H-pyrazol-5-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-methyl-3-phenyl-1H-pyrazol-5-yl)boronic acid is an organic compound that belongs to the class of boronic acids. This compound features a pyrazole ring substituted with a methyl group at the first position and a phenyl group at the third position, along with a boronic acid functional group at the fifth position. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-3-phenyl-1H-pyrazol-5-yl)boronic acid typically involves the reaction of 1-methylpyrazole with phenylboronic acid under specific conditions. One common method includes the use of a palladium catalyst in the presence of a base, such as potassium carbonate, in a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(1-methyl-3-phenyl-1H-pyrazol-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohols or alkanes.
Substitution: Biaryl compounds or other carbon-carbon bonded structures.
Wissenschaftliche Forschungsanwendungen
(1-methyl-3-phenyl-1H-pyrazol-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling to form biaryl compounds.
Biology: Investigated for its potential as a biological probe due to its ability to form reversible covalent bonds with diols and other biomolecules.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism of action of (1-methyl-3-phenyl-1H-pyrazol-5-yl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This property is exploited in various applications, including enzyme inhibition and molecular recognition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-methyl-1H-pyrazol-5-yl)boronic acid: Lacks the phenyl group at the third position.
(3-phenyl-1H-pyrazol-5-yl)boronic acid: Lacks the methyl group at the first position.
(1-methyl-3-phenyl-1H-pyrazol-4-yl)boronic acid: Boronic acid group is at the fourth position instead of the fifth.
Uniqueness
(1-methyl-3-phenyl-1H-pyrazol-5-yl)boronic acid is unique due to the specific positioning of its substituents, which influences its reactivity and interaction with other molecules. The combination of a methyl group at the first position and a phenyl group at the third position, along with the boronic acid group at the fifth position, provides a distinct set of chemical properties that are valuable in various applications .
Eigenschaften
Molekularformel |
C10H11BN2O2 |
|---|---|
Molekulargewicht |
202.02 g/mol |
IUPAC-Name |
(2-methyl-5-phenylpyrazol-3-yl)boronic acid |
InChI |
InChI=1S/C10H11BN2O2/c1-13-10(11(14)15)7-9(12-13)8-5-3-2-4-6-8/h2-7,14-15H,1H3 |
InChI-Schlüssel |
CNRWTEMHIJEHTF-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=NN1C)C2=CC=CC=C2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















